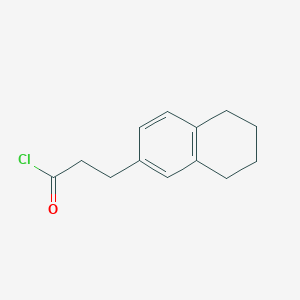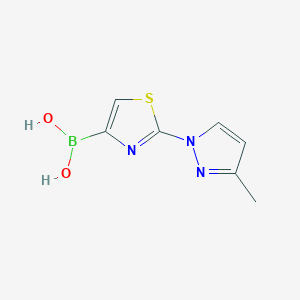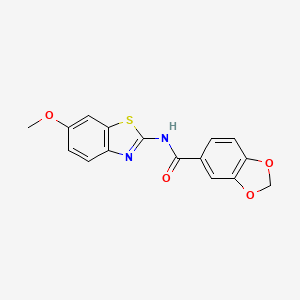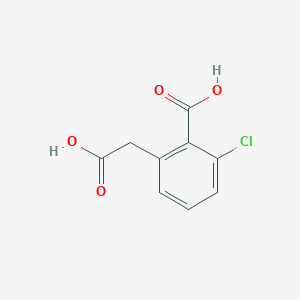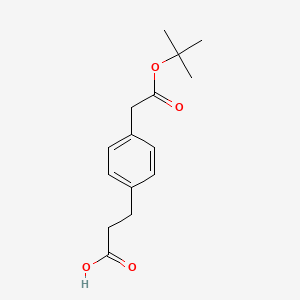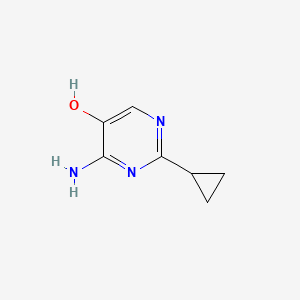
4-Amino-2-cyclopropylpyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-cyclopropylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopropylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dihydroxypyrimidine with ammonia or an amine source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-cyclopropylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-cyclopropylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-cyclopropylpyrimidin-5-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Amino-4-cyclopropylpyrimidine: Similar structure but lacks the hydroxyl group.
4-Amino-2-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Amino-2-cyclopropylpyrimidine: Similar structure but with the amino group at a different position.
Uniqueness: 4-Amino-2-cyclopropylpyrimidin-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
4-amino-2-cyclopropylpyrimidin-5-ol |
InChI |
InChI=1S/C7H9N3O/c8-6-5(11)3-9-7(10-6)4-1-2-4/h3-4,11H,1-2H2,(H2,8,9,10) |
Clave InChI |
GCXDIDAUPMIAGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=C(C(=N2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


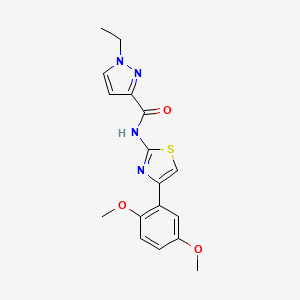
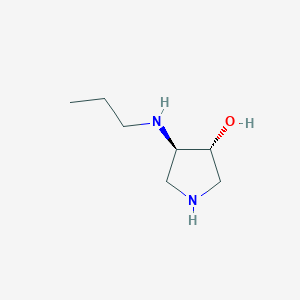
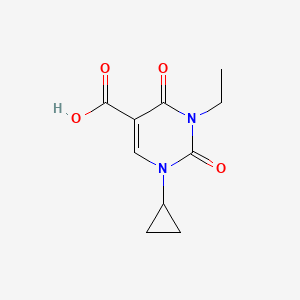
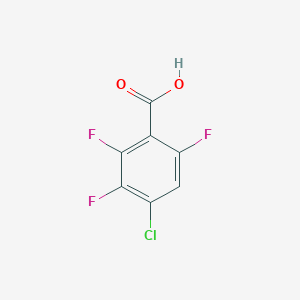
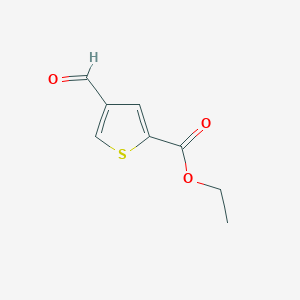
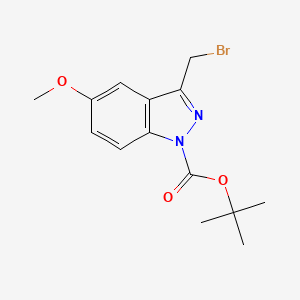
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
